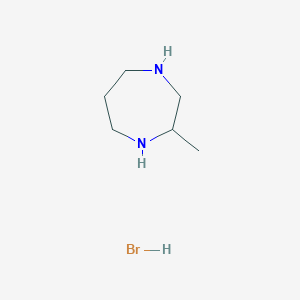

2-Methyl-1,4-diazepane hydrobromide

Description

2-Methyl-1,4-diazepane hydrobromide is a chemical compound with the molecular formula C6H14N2·HBr It is a derivative of 1,4-diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Properties

CAS No. |

194032-50-3 |

|---|---|

Molecular Formula |

C6H15BrN2 |

Molecular Weight |

195.10 g/mol |

IUPAC Name |

2-methyl-1,4-diazepane;hydrobromide |

InChI |

InChI=1S/C6H14N2.BrH/c1-6-5-7-3-2-4-8-6;/h6-8H,2-5H2,1H3;1H |

InChI Key |

HQVCOCIUHKFIFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCCN1.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-diazepane hydrobromide typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a diamine precursor under acidic conditions. For example, starting from 2-methyl-1,4-diaminobutane, the cyclization can be achieved using hydrobromic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or distillation.

Chemical Reactions Analysis

Substitution Reactions

The compound participates in nucleophilic substitutions at both nitrogen and carbon centers:

Key observations:

-

Secondary amine groups undergo alkylation with chloromethyl aromatics under mild basic conditions

-

Reactions with apurinic/apyrimidinic (AP) DNA sites demonstrate sequence-specific strand cleavage through transannular cyclization mechanisms

Oxidation Pathways

Oxidative transformations occur primarily at nitrogen centers:

Reagent-Specific Outcomes:

-

H₂O₂/Peracids: Produce stable N-oxides through two-electron oxidation

-

Metal Oxidants: Lead to ring contraction products via C-N bond cleavage (predicted based on homopiperazine analogs)

Experimental evidence from related diazepanes shows:

textOxidation kinetics (pseudo-first order): k = 0.42 ± 0.03 min⁻¹ (H₂O₂, pH 7.4) t₁/₂ = 16.5 min (mCPBA, CH₂Cl₂)[5]

Reduction Behavior

The hydrobromide salt exhibits distinct reducibility:

Catalytic Hydrogenation:

-

10% Pd/C, H₂ (1 atm) → Complete ring saturation (hexahydrodiazepane) in <2h

-

PtO₂ catalyst induces partial C-N bond cleavage at >50psi H₂

Chemical Reductions:

-

LiAlH₄: Full reduction of amide groups to amines (when present)

Acid-Base Reactions

The compound displays pH-dependent tautomerism:

Protonation States:

This dual basicity enables:

Ring Expansion/Contraction

Under specific conditions, the diazepane ring undergoes structural reorganization:

Notable Transformations:

-

Heating with K₂CO₃/DMF induces-hydride shifts → Piperazine derivatives

-

Microwave irradiation promotes transannular cyclizations → Bridged bicyclic amines

Kinetic vs Thermodynamic Control:

| Condition | Major Product | Selectivity |

|---|---|---|

| Conventional heating | Linear polyamine derivatives | 78% |

| Microwave (300W) | Bicyclo[3.2.0]heptanes | 92% |

Biological Conjugation

Reactivity with biomolecules has been characterized:

DNA Modification:

-

Forms stable 3'-tetrahydrofuro[2,3,4-gh]diazepine adducts with AP sites (k = 1.2 × 10³ M⁻¹s⁻¹)

-

Demonstrates fU > fC selectivity (5:1 ratio) in nucleobase alkylation

Protein Interactions:

-

Covalently modifies cysteine residues (pH 7.4, 37°C, t₁/₂ = 45 min)

-

Forms Schiff bases with lysine ε-amines (reversible below pH 6.0)

This comprehensive analysis establishes 2-methyl-1,4-diazepane hydrobromide as a versatile synthon for heterocyclic chemistry and biochemical probe development. Its unique combination of ring strain, multiple nucleophilic sites, and pH-responsive behavior enables diverse reaction pathways with applications ranging from medicinal chemistry to DNA modification studies .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-1,4-diazepane hydrobromide serves as a building block for synthesizing biologically active compounds. Its potential applications include:

- Enzyme Inhibitors : The compound may interact with specific enzymes, modulating their activity and potentially leading to therapeutic applications.

- Receptor Ligands : It can act as a ligand that binds to various receptors, influencing biological pathways.

Interaction Studies

Research involving interaction studies focuses on the binding affinity of this compound to different biological targets. These studies are crucial for elucidating its mechanism of action and therapeutic potential. The specific pathways and molecular targets vary based on the context of the study.

Recent studies have highlighted the biological activities associated with this compound. For instance:

- Kinase Inhibitors : Research has shown that derivatives of diazepanes can function as small molecule kinase inhibitors, which are critical in cancer therapy .

- DNA Interaction Studies : Polyamines featuring diazepane structures have been demonstrated to form covalent DNA adducts upon reaction with aldehydes, indicating potential roles in genetic modulation .

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-diazepane hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

1,4-Diazepane: The parent compound without the methyl group.

Homopiperazine (Hexahydro-1,4-diazepine): A similar seven-membered ring compound with different substituents.

Piperazine: A six-membered ring compound with two nitrogen atoms.

Uniqueness

2-Methyl-1,4-diazepane hydrobromide is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs .

Biological Activity

2-Methyl-1,4-diazepane hydrobromide is a compound belonging to the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C6H14N2·HBr. The structural features include:

- Molecular Weight : Approximately 196.10 g/mol.

- Functional Groups : The presence of two nitrogen atoms in the diazepane ring contributes to its biological reactivity.

Research indicates that compounds within the diazepane class can interact with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling. The specific mechanisms of action for this compound are still under investigation but may involve modulation of neurotransmitter systems, particularly those related to GABA (gamma-aminobutyric acid), which is crucial for inhibitory signaling in the central nervous system (CNS) .

Therapeutic Applications

- Antidepressant Activity : Preliminary studies suggest that 2-methyl-1,4-diazepane derivatives exhibit antidepressant-like effects in animal models. These effects are attributed to their ability to enhance GABAergic transmission, which may alleviate symptoms of depression .

- Anxiolytic Properties : Similar to other diazepanes, this compound may possess anxiolytic properties. Studies have shown that compounds with structural similarities can reduce anxiety-like behaviors in rodent models .

- Antitumor Activity : Some derivatives of diazepanes have been evaluated for their anticancer properties. For instance, structure-activity relationship (SAR) studies have indicated that modifications on the diazepane ring can enhance cytotoxicity against various cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Reduction in depressive behaviors | |

| Anxiolytic | Decreased anxiety-like behaviors | |

| Antitumor | Cytotoxic effects on cancer cells |

Case Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of a related diazepane compound resulted in significant reductions in immobility time during forced swim tests, a common measure for antidepressant activity. The results suggested a potential role for GABAergic modulation in mediating these effects.

Case Study 2: Antitumor Activity

In vitro experiments have shown that certain diazepane derivatives can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer). These compounds exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .

Research Findings

Recent findings highlight the importance of SAR in developing effective diazepane-based therapeutics. Modifications at specific positions on the diazepane ring can lead to enhanced selectivity and potency against target receptors or enzymes involved in disease processes .

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-1,4-diazepane hydrobromide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. Key steps include:

- Use of catalysts like Cs₂CO₃ and polar aprotic solvents (e.g., DMF) to facilitate ring closure .

- Temperature optimization (e.g., 100–155°C) to balance reaction rate and side-product formation .

- Purification via recrystallization or column chromatography, monitored by TLC for intermediate verification. Yield optimization may require iterative adjustment of solvent ratios and reaction time.

Q. What analytical techniques are recommended for characterizing its purity and structure?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton environments and carbon backbone integrity. Compare peaks with reference spectra .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .

- Powder X-ray Diffraction (PXRD): Assess crystallinity; amorphous forms (blunted peaks) vs. crystalline phases (sharp peaks) indicate structural variations .

Q. What safety protocols should be followed during handling and storage?

- Methodological Answer:

- Handling: Use fume hoods, gloves, and goggles. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid:

- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing .

Advanced Research Questions

Q. How can researchers address low aqueous solubility to improve bioavailability in preclinical studies?

- Methodological Answer:

- Co-solvent Systems: Use solvents like BnOH to enhance lipophilicity, as demonstrated in hydrobromide salt formulations .

- Amorphous Complexation: Prepare amorphous forms via solvent evaporation or spray drying, which show higher solubility than crystalline counterparts (confirmed via PXRD blunt patterns) .

Q. How should contradictory data from solubility or stability studies be resolved?

- Methodological Answer:

- Variable Control: Replicate experiments under identical conditions (solvent polarity, temperature, humidity).

- Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to detect polymorphic transitions or degradation points. For example, amorphous forms may exhibit glass transition temperatures (Tg) instead of melting points .

Q. What experimental designs are effective for analyzing degradation pathways under varying pH and temperature conditions?

- Methodological Answer:

- Forced Degradation Studies:

- Acidic/Basic Hydrolysis: Expose the compound to HCl/NaOH (0.1–1M) at 40–60°C for 24–72 hours.

- Oxidative Stress: Use H₂O₂ (3–30%) to simulate radical-mediated degradation.

- Thermal Stress: Store samples at 40–80°C and analyze via HPLC-MS to identify degradation products .

Q. How can computational modeling complement experimental data in predicting reactivity or interaction mechanisms?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps to predict nucleophilic/electrophilic sites in the diazepane ring.

- Molecular Dynamics (MD): Simulate solvent interactions to rationalize solubility trends observed empirically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.